molecular formula C8H8BF3O3 B12502320 (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid

(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid

Cat. No.: B12502320
M. Wt: 219.96 g/mol
InChI Key: YMQMSXNCPYRQBR-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H8BF3O3 and a molecular weight of 219.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoroethanol group. It is primarily used in research and development, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2,2,2-trifluoroethanol with phenylboronic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced through bulk custom synthesis. Companies like ChemScene and BLD Pharm offer custom synthesis services to produce this compound in large quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an aryl or vinyl halide . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Properties

Molecular Formula

C8H8BF3O3

Molecular Weight

219.96 g/mol

IUPAC Name

[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,7,13-15H

InChI Key

YMQMSXNCPYRQBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(C(F)(F)F)O)(O)O

Origin of Product

United States

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